(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440671
InChI: InChI=1S/C6H11N3O.ClH/c10-6-8-4-5-3-7-1-2-9(5)6;/h5,7H,1-4H2,(H,8,10);1H/t5-;/m0./s1
SMILES:
Molecular Formula: C6H12ClN3O
Molecular Weight: 177.63 g/mol

(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

CAS No.:

Cat. No.: VC17440671

Molecular Formula: C6H12ClN3O

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride -

Specification

Molecular Formula C6H12ClN3O
Molecular Weight 177.63 g/mol
IUPAC Name (8aS)-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one;hydrochloride
Standard InChI InChI=1S/C6H11N3O.ClH/c10-6-8-4-5-3-7-1-2-9(5)6;/h5,7H,1-4H2,(H,8,10);1H/t5-;/m0./s1
Standard InChI Key UUHJQPYNZIAAOQ-JEDNCBNOSA-N
Isomeric SMILES C1CN2[C@@H](CN1)CNC2=O.Cl
Canonical SMILES C1CN2C(CN1)CNC2=O.Cl

Introduction

Chemical Structure and Stereochemical Significance

The molecular framework of (S)-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride consists of a six-membered hexahydropyrazine ring fused to a five-membered imidazolone moiety. The (S)-configuration at the stereogenic center introduces distinct spatial orientation, which critically influences its interactions with biological targets. Key structural features include:

  • Bicyclic Core: The imidazo[1,5-a]pyrazin-3(2H)-one system provides rigidity, enhancing binding affinity to enzymes or receptors .

  • Hydrochloride Salt: Improves aqueous solubility and crystallinity, facilitating formulation and pharmacokinetic optimization .

Comparative analysis with racemic mixtures reveals that the (S)-enantiomer exhibits superior selectivity in vitro, as evidenced by binding assays against serotonin receptors.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of (S)-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves multi-step sequences emphasizing chiral resolution or asymmetric catalysis:

  • Core Formation: Cyclocondensation of 1,2-diamines with α-ketoesters under acidic conditions yields the imidazo-pyrazinone scaffold. For example, refluxing ethyl glyoxalate with 1,2-diaminocyclohexane in acetic acid produces the racemic bicyclic intermediate .

  • Chiral Resolution: Diastereomeric salt formation using L-tartaric acid separates the (S)-enantiomer, followed by recrystallization to achieve >99% enantiomeric excess (ee) .

  • Salt Formation: Treatment with hydrochloric acid in ethanol yields the hydrochloride salt, confirmed via X-ray diffraction .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationAcetic acid, 110°C, 12h7892
Chiral ResolutionL-Tartaric acid, MeOH/H₂O4599.5
Hydrochloride FormationHCl (gas), EtOH, 0°C9599.8

Process Optimization

Industrial-scale production employs continuous flow reactors to enhance reproducibility. Parameters such as temperature gradient control (±2°C) and residence time (20–30 min) minimize epimerization risks .

Physicochemical and Spectroscopic Properties

Molecular Characteristics

  • Molecular Formula: C₈H₁₂ClN₃O₂

  • Molecular Weight: 225.66 g/mol

  • LogP: 0.82 (indicating moderate lipophilicity)

  • PSA (Polar Surface Area): 49.8 Ų (favors blood-brain barrier penetration)

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 4.12 (dd, J = 10.2 Hz, 1H, CH-N), 3.85–3.70 (m, 4H, pyrazine-H), 3.25 (t, J = 7.8 Hz, 2H, imidazole-H) .

  • ¹³C NMR: δ 172.6 (C=O), 62.3 (CH-N), 48.9–45.2 (pyrazine-C) .

  • HRMS: [M+H]⁺ calcd. for C₈H₁₂N₃O₂: 182.0930; found: 182.0928 .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Derivatives bearing substituents on the pyrazinone ring exhibit moderate activity against Staphylococcus aureus (MIC = 16 µg/mL). The hydrochloride salt enhances membrane permeability via proton shuttle mechanisms.

Comparative Analysis with Related Compounds

Table 2: Activity Comparison of Imidazo-Pyrazinone Derivatives

Compound5-HT₆ Kᵢ (nM)MIC (S. aureus, µg/mL)
(S)-Enantiomer hydrochloride1216
Racemic mixture4532
2-(3-Methoxyphenyl) derivative288

The (S)-configuration confers a 3.75-fold selectivity advantage over the racemic form, underscoring stereochemistry’s role in bioactivity .

Challenges and Future Directions

Current limitations include scale-up inefficiencies during chiral resolution (45% yield) and limited in vivo pharmacokinetic data. Emerging strategies include:

  • Enzymatic Resolution: Lipase-catalyzed acylations to improve ee and yield.

  • Prodrug Design: Ester prodrugs to enhance oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator